molecular formula C6H10OS B14648771 2-(Methylsulfanyl)cyclopentan-1-one CAS No. 52190-34-8

2-(Methylsulfanyl)cyclopentan-1-one

Cat. No.: B14648771
CAS No.: 52190-34-8
M. Wt: 130.21 g/mol
InChI Key: XDBLPTBEGIYJEJ-UHFFFAOYSA-N
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Description

2-(Methylthio)cyclopentanone is an organic compound characterized by a cyclopentane ring substituted with a methylthio group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylthio)cyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base, such as sodium hydride, to form the desired product. Another method includes the use of cyclopentanone and methylthiolate anion under basic conditions to achieve the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Methylthio)cyclopentanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)cyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simple ketone with a cyclopentane ring, lacking the methylthio group.

    2-(Methylthio)cyclohexanone: Similar structure but with a six-membered ring.

    2-(Ethylthio)cyclopentanone: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

2-(Methylthio)cyclopentanone is unique due to the presence of both the methylthio group and the ketone functional group on a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52190-34-8

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

2-methylsulfanylcyclopentan-1-one

InChI

InChI=1S/C6H10OS/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3

InChI Key

XDBLPTBEGIYJEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCC1=O

Origin of Product

United States

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